[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone oxime
Description
2-(4-Methoxyphenyl)cyclopropylmethanone oxime is a chemical compound with the molecular formula C17H17NO2 It is characterized by the presence of a cyclopropyl group attached to a methoxyphenyl and phenylmethanone oxime moiety
Properties
IUPAC Name |
(NZ)-N-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-14-9-7-12(8-10-14)15-11-16(15)17(18-19)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/b18-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZRWBOWZMYECF-ISLYRVAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime typically involves the reaction of 2-(4-Methoxyphenyl)cyclopropylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-(4-Methoxyphenyl)cyclopropylmethanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxime derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)cyclopropylmethanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime include:
2-(4-Methoxyphenyl)cyclopropylmethanone: Lacks the oxime group, resulting in different chemical reactivity and biological activity.
2-(4-Methoxyphenyl)cyclopropylmethanone hydrazone: Contains a hydrazone group instead of an oxime group, leading to variations in its chemical and biological properties.
2-(4-Methoxyphenyl)cyclopropylmethanone semicarbazone: Features a semicarbazone group, which affects its stability and reactivity compared to the oxime derivative.
These comparisons highlight the unique structural and functional characteristics of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, making it a valuable compound for various research applications.
Biological Activity
2-(4-Methoxyphenyl)cyclopropylmethanone oxime, with the CAS number 338749-11-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl ring attached to a methanone oxime structure, which is known for influencing its biological interactions. The presence of the methoxy and phenyl groups contributes to its lipophilicity and potential receptor interactions.
Biological Activity Overview
Research has indicated several biological activities associated with 2-(4-Methoxyphenyl)cyclopropylmethanone oxime:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, although specific mechanisms require further elucidation.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds similar to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, with results indicating moderate to strong inhibitory effects.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 100 µg/mL |
| Compound B | S. aureus | 200 µg/mL |
| 2-(4-Methoxyphenyl)cyclopropylmethanone oxime | Pseudomonas aeruginosa | TBD |
Anticancer Activity
Research into the anticancer properties of methanone oximes has revealed promising results. For example, derivatives have been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | Study A |
| HeLa (Cervical) | 10 | Study B |
| A549 (Lung) | 20 | Study C |
These findings suggest that 2-(4-Methoxyphenyl)cyclopropylmethanone oxime may possess significant anticancer activity, warranting further investigation.
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments conducted on related compounds demonstrated that modifications on the phenyl ring significantly affected their antimicrobial potency against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Pathway Analysis : In vitro assays indicated that certain derivatives could downregulate NF-kB signaling pathways, leading to reduced expression of inflammatory markers.
- Cancer Cell Proliferation Assays : Compounds structurally similar to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime were tested for their ability to induce apoptosis in cancer cell lines, showing promising results in enhancing cell death through caspase activation.
Q & A
Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)cyclopropylmethanone oxime?
The compound is typically synthesized via the reaction of 2-(4-Methoxyphenyl)cyclopropylmethanone with hydroxylamine hydrochloride in ethanol or methanol under reflux, using sodium acetate as a base. Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Monitoring reaction completion via TLC is recommended .
Q. How is the oxime functional group confirmed in this compound?
Characterization employs spectroscopic techniques:
- NMR : The oxime proton (N-OH) appears as a broad singlet near δ 10–12 ppm in H NMR.
- IR : A strong absorption band near 3200–3400 cm (O-H stretch) and 1660–1670 cm (C=N stretch).
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (CHNO) and fragmentation patterns .
Q. What purification methods are effective for isolating this oxime?
Q. How does the cyclopropane ring influence the compound’s stability?
The cyclopropane ring imports steric strain, potentially increasing reactivity in ring-opening reactions. Stability under ambient conditions is maintained if stored in anhydrous environments (e.g., desiccators) at 2–8°C, as cyclopropanes are sensitive to heat and light .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher oxime yields?
- Solvent Selection : Compare ethanol (lower toxicity) vs. methanol (higher polarity) for reaction efficiency.
- Catalysis : Explore alternatives to sodium acetate (e.g., pyridine or triethylamine) to enhance nucleophilicity of hydroxylamine.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield, as demonstrated for analogous oximes .
Q. What mechanistic insights explain the oxime formation pathway?
The reaction follows a nucleophilic addition-elimination mechanism:
- Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.
- Proton transfer and elimination of water yield the oxime. Computational studies (DFT) can model transition states and charge distribution .
Q. How can derivatives of this oxime be synthesized for structure-activity studies?
- Reduction : Use NaBH/LiAlH to convert the oxime to an amine.
- Substitution : React with alkyl halides to form O-alkyl oxime ethers.
- Metal Complexation : Coordinate with transition metals (e.g., Cu) for catalytic applications .
Q. What computational tools predict the compound’s reactivity or spectroscopic properties?
- DFT Calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) using software like Gaussian or ORCA.
- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions .
Q. How can impurities in the synthesized oxime be profiled?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to detect unreacted ketone or dehydration byproducts.
- GC-MS : Identify volatile impurities, such as residual solvents .
Q. What strategies enable biological activity screening of this compound?
- In Vitro Assays : Test for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence-based assays.
- SAR Studies : Modify the methoxyphenyl or cyclopropane groups to evaluate effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
